

# Spectroscopic Analysis of 2-Bromo-1chloropropane: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-1-chloropropane	
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This technical guide provides an in-depth analysis of the spectroscopic data for **2-bromo-1-chloropropane**, a chiral alkyl halide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

## **Core Spectroscopic Data**

The structural elucidation of **2-bromo-1-chloropropane** (C<sub>3</sub>H<sub>6</sub>BrCl) relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the compound. The following sections present a summary of the key spectroscopic data obtained from experimental measurements.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **2-bromo-1-chloropropane** is characterized by the presence of isotopic peaks for bromine (<sup>79</sup>Br and <sup>81</sup>Br) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl), which aids in the identification of fragments containing these atoms.



m/z	Relative Intensity (%)	Possible Fragment	
41	100.0	[C₃H₅] <sup>+</sup>	
77	65.0	[C₃H <sub>6</sub> Cl] <sup>+</sup>	
79	18.0	[C₃H6Br]+ / [ <sup>79</sup> Br]+	
156	10.0	[M, <sup>79</sup> Br <sup>35</sup> Cl] <sup>+</sup>	
158	12.0	[M, <sup>81</sup> Br <sup>35</sup> Cl / <sup>79</sup> Br <sup>37</sup> Cl]+	
160	3.0	[M, <sup>81</sup> Br <sup>37</sup> Cl] <sup>+</sup>	

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **2-bromo-1-chloropropane**, a haloalkane, is dominated by C-H and C-X (X = CI, Br) bond vibrations.

Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Vibrational Mode
2980	60	C-H stretch (alkane)
2930	75	C-H stretch (alkane)
1450	70	C-H bend (methylene)
1380	80	C-H bend (methyl)
730	50	C-Cl stretch
650	45	C-Br stretch

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The <sup>13</sup>C NMR spectrum of **2-bromo-1-chloropropane** displays three distinct signals, corresponding to the three inequivalent carbon atoms in the molecule.



Chemical Shift (δ, ppm)	Carbon Assignment
~25	CH₃
~48	CHBr
~52	CH <sub>2</sub> Cl

Note: The chemical shifts are estimated from available spectral images. Precise values may vary depending on the solvent and experimental conditions.

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the presence of a chiral center, the protons on the CH<sub>2</sub>Cl group are diastereotopic and are expected to be chemically inequivalent, potentially leading to a more complex splitting pattern.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH₃	~1.8	Doublet	~7
CH <sub>2</sub> Cl	~3.8 - 4.0	Multiplet	-
CHBr	~4.3	Multiplet	-

Note: The <sup>1</sup>H NMR data is based on predicted values and analysis of similar structures, as detailed experimental data with coupling constants was not readily available.

## **Experimental Protocols**

The following sections outline the general methodologies for the acquisition of the spectroscopic data presented.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A solution of **2-bromo-1-chloropropane** is prepared by dissolving approximately 10-50 mg of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub>) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.



Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

#### <sup>1</sup>H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used to acquire the <sup>1</sup>H spectrum.
- The spectral width is set to encompass all proton signals (typically 0-12 ppm).
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

#### <sup>13</sup>C NMR Acquisition:

- A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A longer acquisition time and a greater number of scans are typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-bromo-1-chloropropane**, the spectrum is typically acquired using a neat liquid film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

#### Data Acquisition:

 A background spectrum of the empty sample compartment is recorded to account for atmospheric CO<sub>2</sub> and water vapor.



- The prepared sample is placed in the spectrometer's sample holder.
- The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities and to ensure volatilization.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

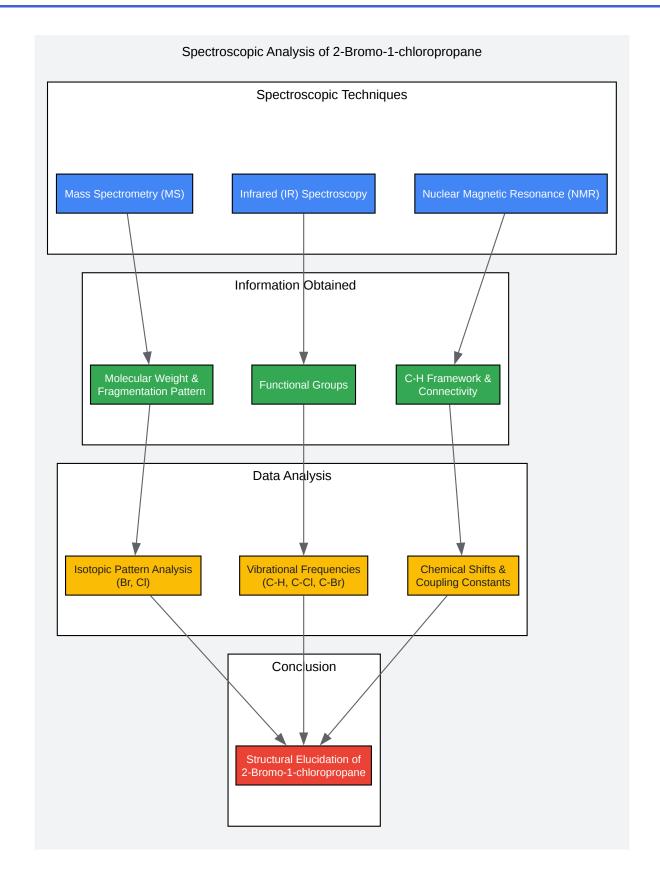
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of **2-bromo-1-chloropropane**.





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Caption: Workflow for the structural elucidation of **2-bromo-1-chloropropane**.







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